molecular formula C21H20FN3O2 B14217861 Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro- CAS No. 832102-89-3

Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro-

Cat. No.: B14217861
CAS No.: 832102-89-3
M. Wt: 365.4 g/mol
InChI Key: AALAFRCTXXQRKK-UHFFFAOYSA-N
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Description

Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro- is a complex organic compound belonging to the quinoline family This compound is characterized by the presence of a quinoline core structure, which is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro-, can be achieved through various methods. Some of the classical synthetic routes include the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods . These methods involve the use of different starting materials and catalysts to construct the quinoline scaffold.

For instance, the Friedländer synthesis involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The Skraup synthesis, on the other hand, involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene or sulfuric acid .

Industrial Production Methods

Industrial production of quinoline derivatives often employs scalable and efficient methods such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods aim to optimize yield, reduce environmental impact, and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sulfuric acid, and various oxidizing agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while electrophilic substitution can introduce various functional groups onto the quinoline ring .

Mechanism of Action

The mechanism of action of Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro- involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound’s unique structure allows it to bind to these enzymes and disrupt their function, making it effective against various bacterial infections.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro- include other quinoline derivatives such as:

Uniqueness

What sets Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro- apart from other similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

CAS No.

832102-89-3

Molecular Formula

C21H20FN3O2

Molecular Weight

365.4 g/mol

IUPAC Name

2-[[4-(4-fluorophenyl)piperidin-1-yl]methyl]-6-nitroquinoline

InChI

InChI=1S/C21H20FN3O2/c22-18-4-1-15(2-5-18)16-9-11-24(12-10-16)14-19-6-3-17-13-20(25(26)27)7-8-21(17)23-19/h1-8,13,16H,9-12,14H2

InChI Key

AALAFRCTXXQRKK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=C(C=C2)F)CC3=NC4=C(C=C3)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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